Balanced Nanomolar Dual Inhibition Potency Versus Compound 10 and Compound 6e
HDAC6/HSP90-IN-1 (compound 17) exhibits IC50 values of 4.3 nM against HDAC6 and 46.8 nM against HSP90α in recombinant enzyme assays, achieving a balance ratio of ~11‑fold [1]. The nearest analog in the same series, compound 10, shows IC50 values of 33.3 nM (HDAC6) and 66 nM (HSP90), a balance ratio of ~2‑fold but with ~8‑fold weaker HDAC6 potency [1]. A structurally distinct dual inhibitor, compound 6e (Chae et al.), displays IC50 values of 106 nM (HDAC6) and 61 nM (HSP90), representing ~25‑fold and ~1.3‑fold lower potency on the respective targets [2]. Thus, HDAC6/HSP90-IN-1 provides the unique combination of sub‑10 nM HDAC6 potency with sustained sub‑100 nM HSP90 activity.
| Evidence Dimension | Enzymatic IC50 for HDAC6 and HSP90 (recombinant protein assays) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 4.3 nM; HSP90α IC50 = 46.8 nM |
| Comparator Or Baseline | Compound 10: HDAC6 IC50 = 33.3 nM, HSP90 IC50 = 66 nM. Compound 6e: HDAC6 IC50 = 106 nM, HSP90 IC50 = 61 nM |
| Quantified Difference | ~8‑fold more potent on HDAC6 vs. compound 10; ~25‑fold more potent on HDAC6 vs. compound 6e; HSP90 potency similar or moderately improved |
| Conditions | Recombinant HDAC6 isoform and HSP90α; in vitro enzymatic assays |
Why This Matters
Superior HDAC6 potency at sub‑10 nM enables robust target engagement at lower concentrations, reducing the risk of off‑target effects during in‑vitro and in‑vivo experiments.
- [1] Ojha, R., et al. (2020). Isoindoline scaffold‑based dual inhibitors of HDAC6 and HSP90 suppressing the growth of lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 190, 112086. https://doi.org/10.1016/j.ejmech.2020.112086 View Source
- [2] Chae, H.‑Y., et al. (2022). Design, synthesis, and biological evaluation of bifunctional inhibitors against Hsp90‑HDAC6 interplay. European Journal of Medicinal Chemistry, 240, 114582. https://doi.org/10.1016/j.ejmech.2022.114582 View Source
